molecular formula C28H31BrN2O5 B11638682 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11638682
M. Wt: 555.5 g/mol
InChI Key: CEBGOYUWTBODAI-SHHOIMCASA-N
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Description

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as the target compound) is a synthetic pyrrol-2-one derivative with a complex polycyclic architecture. Its structure features:

  • A 4-bromophenyl substituent at position 5, contributing halogen bonding and steric bulk.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination.
  • A 3-(4-morpholinyl)propyl chain at position 1, enhancing solubility via the morpholine moiety and modulating pharmacokinetic properties .

This compound belongs to a class of molecules designed for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and drug discovery, where pyrrol-2-one scaffolds are explored for bioactivity against targets like kinases or GPCRs .

Properties

Molecular Formula

C28H31BrN2O5

Molecular Weight

555.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31BrN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+

InChI Key

CEBGOYUWTBODAI-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the allyloxy and methylbenzoyl intermediates, followed by their coupling with bromophenyl and morpholinyl groups under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler aromatic compounds .

Scientific Research Applications

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrol-2-one Derivatives

The target compound shares its core 1,5-dihydro-2H-pyrrol-2-one scaffold with several synthesized analogs. Key structural variations and their implications are summarized below:

Substituent Variations at Position 4 (Aroyl Group)

Compound Aroyl Group Substituents Key Properties/Effects Reference
Target Compound 4-(Allyloxy)-3-methylbenzoyl High lipophilicity; allyloxy enhances metabolic stability
Compound 23 4-Methylbenzoyl + 4-CF3O-phenyl Trifluoromethoxy improves electron-withdrawing capacity
Compound 51 4-Chlorobenzoyl + 3-F-4-CF3-phenyl Chloro and trifluoromethyl enhance halogen bonding
Compound 20 4-Methylbenzoyl + 4-tert-butylphenyl tert-Butyl increases steric hindrance

Analysis : The target’s allyloxy group distinguishes it from analogs with halogenated or alkylated aroyl groups. Allyloxy may confer intermediate polarity compared to CF3O (more polar) or tert-butyl (less polar), balancing solubility and membrane permeability.

Substituent Variations at Position 1 (N1-Alkyl Chain)

Compound N1-Substituent Pharmacokinetic Impact Reference
Target Compound 3-(4-Morpholinyl)propyl Morpholine enhances solubility and bioavailability
Compound 25 2-Hydroxypropyl Hydroxy group improves aqueous solubility but may reduce metabolic stability
Compound 51 3-Methoxypropyl Methoxy increases lipophilicity
Compound 38 2-Hydroxypropyl + 4-iPr-phenyl Hydroxypropyl balances polarity

Analysis : The morpholinylpropyl chain in the target compound likely improves solubility compared to hydroxypropyl or methoxypropyl analogs, as morpholine’s tertiary amine can form stable salts and enhance water solubility.

Structure-Activity Relationship (SAR) Trends

Evidence from related compounds reveals critical SAR insights:

Electron-Withdrawing Groups (EWGs) : Analogs with CF3 (e.g., Compound 25, m/z 420.1573) exhibit enhanced binding to hydrophobic pockets in enzymatic assays, attributed to strong electron-withdrawing effects .

Halogen Substituents : The 4-bromophenyl group in the target compound mirrors bioactivity trends seen in 4-chlorophenyl derivatives (e.g., Compound 51), where halogens improve target affinity via van der Waals interactions .

Morpholine Derivatives : Compounds with morpholine-based side chains (e.g., the target) show superior pharmacokinetic profiles compared to hydroxypropyl analogs, as demonstrated in solubility assays .

Physical and Chemical Properties

Property Target Compound Compound 23 Compound 51
Molecular Weight (g/mol) ~623.5 (calculated) 436.1570 Not reported
Melting Point (°C) Not reported 246–248 Not reported
Solubility Moderate (morpholine-enhanced) Low (CF3O reduces solubility) Low (chloro/CF3 groups)

Notes:

  • The target’s morpholinylpropyl chain likely elevates solubility compared to analogs with hydroxypropyl or methoxypropyl chains.
  • The absence of strong EWGs (e.g., CF3) in the target may reduce metabolic degradation rates compared to Compound 23 .

Biological Activity

The compound 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C27H30BrN2O4
  • Molecular Weight : Approximately 482.45 g/mol
  • IUPAC Name : this compound

The compound features a pyrrol-2-one core, which is a common scaffold in biologically active compounds. Its unique structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • Preliminary studies suggest potential anticancer properties, particularly through interactions with specific molecular targets involved in cancer cell proliferation.
    • The compound may inhibit the growth of cancer cells by modulating pathways related to apoptosis and cell cycle regulation.
  • Antibacterial Properties :
    • The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis.
    • Its effectiveness can be attributed to the structural features that facilitate binding to bacterial enzymes or receptors.
  • Enzyme Inhibition :
    • Studies have demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

The biological effects of the compound are primarily mediated through its interaction with specific enzymes and receptors. For instance, it may bind to AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-oneContains benzyloxy instead of allyloxyDifferent substituents on the aromatic rings may affect biological activity
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-oneFeatures a methoxy group on one aromatic ringVariation in substituents can lead to different pharmacological profiles

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Allyloxy Group : Introduced via etherification reactions.
  • Benzoylation : Achieved through Friedel-Crafts acylation.
  • Bromination : Incorporation of the bromophenyl group using brominating agents.
  • Cyclization : Formation of the pyrrol-2-one ring through reactions involving amines and carbonyl compounds.

Case Studies

A study conducted by researchers exploring the pharmacological potential of similar compounds found that those bearing the pyrrolidine core exhibited notable anti-inflammatory and anticancer activities. The findings indicated that modifications on the phenolic rings significantly impacted their biological efficacy.

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